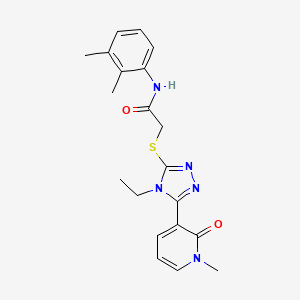

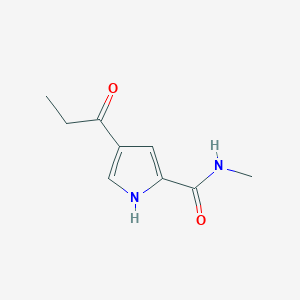

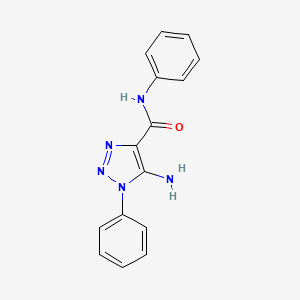

N-methyl-4-propanoyl-1H-pyrrole-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-methyl-4-propanoyl-1H-pyrrole-2-carboxamide is a compound that can be inferred to have a pyrrole core structure with a carboxamide group at the second position and a propanoyl group with an N-methyl substitution. While the specific compound is not directly mentioned in the provided papers, similar compounds with pyrrole and carboxamide functionalities have been studied for various applications, including crystal engineering, pharmaceutical cocrystals, and as potential therapeutic agents .

Synthesis Analysis

The synthesis of related compounds often involves the formation of amide bonds and the introduction of substituents on the pyrrole ring. For instance, the synthesis of N-alkyl-4-chloro-2-pyridine carboxamides was achieved through reactions involving amines and chloropyridine carboxylic acid esters . Similarly, the synthesis of various pyrrole-2-carboxamide derivatives has been reported, which could provide insights into the synthesis of N-methyl-4-propanoyl-1H-pyrrole-2-carboxamide .

Molecular Structure Analysis

The molecular structure of pyrrole-2-carboxamide derivatives has been characterized using techniques such as X-ray crystallography and NMR spectroscopy. For example, the crystal structure of N,N-dimethyl-1H-pyrrole-2-carboxamide was determined, revealing intermolecular hydrogen bonds and the preferential interaction of the carbonyl π system with the amide N atom . These findings can be extrapolated to understand the molecular structure of N-methyl-4-propanoyl-1H-pyrrole-2-carboxamide.

Chemical Reactions Analysis

Pyrrole-2-carboxamides can participate in various chemical reactions, including the formation of cocrystals and interactions with biological targets. The novel carboxamide-pyridine N-oxide synthon has been shown to assemble isonicotinamide N-oxide in a triple helix architecture, indicating the potential for N-methyl-4-propanoyl-1H-pyrrole-2-carboxamide to engage in similar supramolecular assemblies . Additionally, 4-(anilino)pyrrole-2-carboxamides have been synthesized as androgen receptor antagonists, suggesting that the compound may also exhibit biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole-2-carboxamide derivatives can be deduced from their molecular structure and substituents. For example, the solubility and thermal stability of these compounds can be influenced by the nature of the substituents on the pyrrole ring and the carboxamide group . The presence of an N-methyl group and a propanoyl chain in N-methyl-4-propanoyl-1H-pyrrole-2-carboxamide would likely affect its solubility, boiling point, and melting point, as well as its potential for forming hydrogen bonds and other non-covalent interactions.

Wissenschaftliche Forschungsanwendungen

Monoamine Oxidase Inhibition

One significant application of N-methyl-4-propanoyl-1H-pyrrole-2-carboxamide derivatives is as inhibitors of monoamine oxidase types A and B. These compounds exhibit potent inhibitory activity, with specific derivatives demonstrating high selectivity indexes for either MAO-A or MAO-B. This implies their potential use in regulating neurotransmitter levels and treating related disorders (Silvestri et al., 2003).

Crystal Structure Analysis

The compound's derivatives have also been studied for their crystal structure properties. For example, the crystal structure of 3-(pyrrole-2′-carboxamido)propanoic acid, a derivative, was analyzed, revealing intricate details about its molecular arrangement and stability. This knowledge is crucial for understanding the compound's behavior and potential applications in material science or pharmaceuticals (Zeng Xiang, 2005).

Chemical Synthesis and Methodology

N-methyl-4-propanoyl-1H-pyrrole-2-carboxamide and its derivatives have been utilized in various chemical synthesis processes, illustrating their versatility as building blocks for more complex molecules. Examples include the one-pot synthesis of 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one, showcasing a method that avoids the use of excessive hazardous materials (Kanamarlapudi et al., 2007).

DNA Recognition and Gene Regulation

Some derivatives of N-methyl-4-propanoyl-1H-pyrrole-2-carboxamide, particularly those containing N-methyl pyrrole (Py) units, have been researched for their ability to recognize specific DNA sequences. These compounds can form stacked dimers that bind in the minor groove of DNA, potentially controlling gene expression. This opens avenues for their use in treating diseases like cancer by targeting specific DNA sequences and regulating gene activity (Chavda et al., 2010).

Antimicrobial Agents

Derivatives of N-methyl-4-propanoyl-1H-pyrrole-2-carboxamide have been investigated for their antimicrobial properties. For example, 5-Chloro-4-(1,3-Oxazol-5-yl)-1Н-Pyrrole-3-Carboxamides showcased promising results as antimicrobial agents, indicating the compound's potential in developing new antimicrobial drugs (Unnamed authors, 2020).

Eigenschaften

IUPAC Name |

N-methyl-4-propanoyl-1H-pyrrole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-3-8(12)6-4-7(11-5-6)9(13)10-2/h4-5,11H,3H2,1-2H3,(H,10,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWMKCPQGJKUMBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CNC(=C1)C(=O)NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-4-propanoyl-1H-pyrrole-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclopentyl-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2501882.png)

![N-(4-fluorophenyl)-2-(8-oxo-7-tosyl-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)acetamide](/img/structure/B2501891.png)

![3-benzyl-1-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-4-hydroxy-2(1H)-pyridinone](/img/structure/B2501892.png)

![Naphthalen-2-yl(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone](/img/structure/B2501899.png)

![methyl 4-{[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]methyl}benzoate](/img/structure/B2501900.png)